5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane
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Overview
Description
5,7-Diphenyl-1-oxa-6-azaspiro[25]octane is a compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and releasing significant amounts of gas, making it challenging to control in batch processes. To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The concentration of the product obtained through the microreaction system is significantly higher than that obtained through batch technology, making it a more efficient and safer alternative .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential medicinal properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in various industrial applications, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane involves its role as an electrophilic aminating agent. It selectively reacts with nucleophiles, transferring an amino group to the target molecule. This reaction is facilitated by the compound’s spirocyclic structure, which provides the necessary stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane: This compound shares a similar spirocyclic structure but lacks the diphenyl groups.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Another spirocyclic compound with different functional groups.
Uniqueness
5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane is unique due to the presence of diphenyl groups, which enhance its reactivity and potential applications in various fields. The diphenyl groups also contribute to the compound’s stability and selectivity in chemical reactions.
Properties
CAS No. |
846549-96-0 |
---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5,7-diphenyl-1-oxa-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C18H19NO/c1-3-7-14(8-4-1)16-11-18(13-20-18)12-17(19-16)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 |
InChI Key |
FLUPVMGESPZSTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC12CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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